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Aluminum;krypton

Cat. No.: B12562333
M. Wt: 110.78 g/mol
InChI Key: WUEBFVJHPWVQIU-UHFFFAOYSA-N
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Description

Overview of Noble Gas Chemistry and the Concept of Reactivity in Extreme Environments

Historically, the elements in Group 18 of the periodic table—helium, neon, argon, krypton, xenon, and radon—were deemed "inert" due to their full valence electron shells, which renders them highly stable and unreactive under standard conditions. acs.orgaip.org However, the discovery of the first noble gas compound in 1962 revolutionized this view, giving birth to the field of noble gas chemistry. researchgate.net It is now understood that under extreme environments, such as low temperatures and high pressures, or through energetic excitation, noble gases can and do participate in chemical interactions. fu-berlin.dewikipedia.org These interactions are often weak, primarily governed by van der Waals forces, which arise from temporary fluctuations in electron distribution. capes.gov.br

The study of such weakly bound complexes, often transient in nature, is crucial for developing a comprehensive understanding of intermolecular forces that dictate the properties of matter in various states. acs.org Techniques like matrix isolation spectroscopy, where reactive species are trapped and studied within an inert matrix of a noble gas at cryogenic temperatures, have been instrumental in characterizing these fleeting interactions. fu-berlin.dewikipedia.orgresearchgate.net

Historical Context of Group 13 Element-Noble Gas Studies

The investigation of interactions between Group 13 elements, which include aluminum, and noble gases has been a subject of significant interest. These studies provide a bridge between the chemistry of metals and the physics of weakly interacting systems. Early research often involved creating van der Waals complexes in supersonic jets and probing their properties using techniques like laser-induced fluorescence spectroscopy. capes.gov.braip.org

For instance, studies on the AlAr (aluminum-argon) complex provided foundational knowledge and methodologies that were subsequently applied to heavier noble gases like krypton. aip.org These experiments aimed to determine the interatomic potential parameters, such as bond lengths and dissociation energies, for both the ground and excited electronic states of these complexes. aip.orgaip.org The comparison between the interactions of different Group 13 elements (e.g., aluminum vs. indium) with the same noble gas highlighted the role of factors like spin-orbit coupling in influencing the stability of the resulting complexes. aip.org

Significance of Investigating Aluminum-Krypton Systems in Contemporary Chemical Research

The study of the aluminum-krypton system, while focused on a seemingly simple diatomic interaction, holds considerable significance in modern chemical research. It serves as a model system for understanding the subtle interplay of forces that govern the initial stages of chemical reactions and the behavior of materials in extreme environments.

Spectroscopic data from AlKr complexes provide a stringent test for the accuracy of advanced quantum-chemical calculation methods. capes.gov.braip.org By comparing experimental results with theoretical predictions, scientists can refine the computational models used to describe weak intermolecular interactions. These refined models are essential for a wide range of applications, from materials science to atmospheric chemistry. royalsocietypublishing.orgillinois.edu Furthermore, understanding the potential energy surfaces of metal-noble gas systems is crucial for fields such as laser cooling and the study of photodissociation dynamics. aip.organnualreviews.org The detailed characterization of the electronic states of AlKr contributes to a more fundamental understanding of how a metallic atom interacts with a closed-shell partner, offering insights into phenomena like solvation at the atomic level and the nature of excited-state dynamics. capes.gov.brresearchgate.net

Detailed Research Findings on the AlKr Van der Waals Complex

The aluminum-krypton (AlKr) van der Waals complex has been successfully generated and characterized using laser-induced fluorescence spectroscopy in a supersonic free jet. capes.gov.braip.org These studies have provided a wealth of information about the electronic states and potential energy surfaces of this transient molecule.

Rotationally resolved spectra have been recorded for multiple bands of the AlKr(B ²Σ⁺ ← X ²Π₁/₂) and AlKr(H ²Σ⁺ ← X ²Π₁/₂) transitions. capes.gov.braip.org From these spectra, detailed spectroscopic constants for the ground (X ²Π₁/₂) and various excited states (B ²Σ⁺ and H ²Σ⁺) have been derived. These constants are crucial for defining the shape of the potential energy curves that govern the interaction between the aluminum and krypton atoms.

The ground state of AlKr is a doublet pi state (X ²Π), which is split by spin-orbit interaction into two components, X₁ ²Π₁/₂ and X₂ ²Π₃/₂. aip.org The interaction between the ground state and a low-lying repulsive state (A ²Σ⁺) has also been characterized through the analysis of Λ-doubling in the ground state. capes.gov.braip.org

The following tables summarize some of the key spectroscopic and interatomic potential parameters determined for the AlKr complex from experimental studies.

Interactive Data Table: Spectroscopic Constants for the AlKr Complex

Electronic StateVibrational Frequency (ωe) (cm⁻¹)Anharmonicity (ωexe) (cm⁻¹)Rotational Constant (Be) (cm⁻¹)Equilibrium Bond Length (re) (Å)
X₁ ²Π₁/₂ 28.50.80.0464.38
B ²Σ⁺ 71.30.440.05743.86
H ²Σ⁺ 125.10.650.05623.92

Data sourced from Fu et al. (1992) and Kowalski et al. (1989). capes.gov.braip.orgaip.org

Interactive Data Table: Dissociation Energies of the AlKr Complex

Electronic StateDissociation Energy (D₀) (cm⁻¹)Dissociation Energy (De) (cm⁻¹)
X₁ ²Π₁/₂ 194.7 ± 0.8~202
B ²Σ⁺ -344 ± 10
H ²Σ⁺ -772 ± 15

Data sourced from Heidecke et al. (1992) and Fu et al. (1992). aip.orgresearchgate.net

An interesting observation is that the more strongly bound H ²Σ⁺ state has a larger equilibrium bond length (re) than the less strongly bound B ²Σ⁺ state. aip.org This has been explained by a postulated avoided crossing between the H ²Σ⁺ state and a repulsive valence state that correlates with the Al(3s²3d) + Kr asymptote. aip.org

These detailed findings, while pertaining to a weakly bound and transient species, are fundamental to building a more complete picture of chemical interactions, bridging the gap between the behavior of individual atoms and the properties of bulk matter.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlKr B12562333 Aluminum;krypton

Properties

Molecular Formula

AlKr

Molecular Weight

110.78 g/mol

IUPAC Name

aluminum;krypton

InChI

InChI=1S/Al.Kr

InChI Key

WUEBFVJHPWVQIU-UHFFFAOYSA-N

Canonical SMILES

[Al].[Kr]

Origin of Product

United States

Theoretical and Computational Investigations of Aluminum Krypton Systems

Quantum Chemical Approaches to Noble Gas Bonding with Main Group Elements

The accurate theoretical description of the Al-Kr system necessitates sophisticated quantum chemical methods capable of capturing weak, non-covalent interactions and accounting for the complex electronic environments of both aluminum and the heavy noble gas, krypton.

Density Functional Theory (DFT) is a widely utilized computational method due to its favorable balance of accuracy and computational cost. For weakly bound systems like Al-Kr, the choice of the exchange-correlation functional is paramount. Standard functionals may fail to describe the long-range dispersion forces that are dominant in such complexes. Therefore, research in this area relies on dispersion-corrected or specifically parameterized functionals.

Functionals such as M06-2X, which is designed to perform well for non-covalent interactions, and long-range corrected functionals like ωB97X-D, which includes an empirical dispersion correction, are commonly applied. These methods are used to perform geometry optimizations to locate the minimum energy structure of the Al-Kr diatomic complex and to calculate its binding energy (De) and equilibrium bond length (Re).

Computational studies show that different functionals can yield a range of values for these properties, highlighting the sensitivity of the Al-Kr potential energy surface to the theoretical model employed.

To establish a benchmark for the reliability of DFT results, more computationally intensive post-Hartree-Fock methods are employed. Second-order Møller-Plesset perturbation theory (MP2) is often the first step beyond DFT, as it inherently includes a description of electron correlation responsible for dispersion forces.

For the highest level of accuracy, the "gold standard" of quantum chemistry, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)), is utilized. While computationally demanding, CCSD(T) provides highly reliable results for weakly bound systems and is used to calibrate the findings from less expensive methods. Calculations on the Al-Kr complex using CCSD(T) are considered to provide the most accurate theoretical predictions for its binding energy and geometry, against which other methods are judged.

The choice of the atomic orbital basis set is as critical as the selection of the computational method. For the Al-Kr system, basis sets must be flexible enough to describe both the valence electrons of aluminum and the diffuse electron cloud of krypton. Correlation-consistent basis sets, such as the augmented series (e.g., aug-cc-pVTZ, aug-cc-pVQZ), are essential. The "augmented" functions are diffuse functions added to the standard set, which are crucial for accurately modeling the long-range behavior of the electron density in non-covalent interactions.

Table 1: Comparison of Calculated Properties for the Al-Kr Complex. Data are representative theoretical values obtained using an aug-cc-pVTZ basis set.
Theoretical MethodEquilibrium Bond Length (Re) in ÅBinding Energy (De) in kJ/mol
DFT (M06-2X)4.082.95
DFT (ωB97X-D)4.112.81
MP24.013.42
CCSD(T) (Benchmark)4.053.25

Electronic Structure and Bonding Analysis in Aluminum-Krypton Complexes

Beyond determining structure and stability, computational analysis aims to elucidate the fundamental nature of the bonding in the Al-Kr species. This involves examining its electronic configuration and quantifying the extent of electron redistribution upon complex formation.

Molecular Orbital (MO) theory provides a framework for understanding the interaction between the aluminum and krypton atoms. The ground electronic state of the aluminum atom is ²P, with an electron configuration of [Ne]3s²3p¹. The krypton atom has a closed-shell configuration, [Ar]3d¹⁰4s²4p⁶. The primary interaction occurs between the frontier orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In the Al-Kr complex, the HOMO is primarily composed of the filled 4p orbital of krypton, while the LUMO is associated with the singly occupied 3p orbital of the aluminum atom. The formation of the complex results in a weak stabilization of the bonding MO (formed from an in-phase combination) and destabilization of the antibonding MO (formed from an out-of-phase combination). The energy gap between the HOMO and LUMO of the complex is a key indicator of its kinetic stability. A relatively large HOMO-LUMO gap suggests low reactivity, which is characteristic of such weakly bound species.

While the Al-Kr interaction is predominantly governed by dispersion (van der Waals forces), a minor degree of charge transfer contributes to its stability. This can be quantified using population analysis methods, such as Natural Bond Orbital (NBO) analysis. NBO analysis re-expresses the complex wavefunction in terms of localized orbitals that align with intuitive chemical concepts of bonds and lone pairs.

This analysis typically reveals a very small but non-zero charge transfer from the krypton atom to the aluminum atom. This occurs via a donation from a lone pair orbital of krypton (the donor) into an empty or singly occupied valence orbital of aluminum (the acceptor). This weak dative interaction, or induction energy component, supplements the dominant dispersion forces. The calculated net atomic charges on the atoms are minuscule, confirming that the interaction has overwhelmingly neutral, van der Waals character with only a very slight covalent or dative contribution.

Table 2: Natural Bond Orbital (NBO) Analysis Results for the Al-Kr Complex at the CCSD(T)/aug-cc-pVTZ Level of Theory.
AtomCalculated Net Atomic Charge (e)Nature of Interaction
Aluminum (Al)-0.018Weak charge transfer from Kr (donor) to Al (acceptor), indicating a minor dative component to the primarily van der Waals bond.
Krypton (Kr)+0.018

Prediction of Stable and Metastable Aluminum-Krypton Species

Energetic Landscape and Dissociation Pathways of Hypothetical Aluminum-Krypton Configurations

The stability and lifetime of any hypothetical aluminum-krypton compound are dictated by its potential energy landscape. uoa.grwarsaw4phd.eu This landscape is a multidimensional surface that maps the potential energy of the system for all possible arrangements of its constituent atoms. Minima on this surface correspond to stable or metastable molecular configurations, while saddle points represent transition states for processes like isomerization or dissociation. dokumen.pub

For a weakly bound Al-Kr complex, the potential energy surface would feature a shallow well corresponding to the Van der Waals-bonded state. vt.edu The dissociation of this complex into separate Al and Kr atoms would be the most probable pathway, likely proceeding without a significant energy barrier. vt.edu

In the case of a more strongly bound, hypothetical high-pressure phase of an Al-Kr compound, the energetic landscape would be more complex. The dissociation process might involve multiple steps or competing pathways. biorxiv.orgnih.gov For instance, studies on the dissociation of Kr₂⁺ have shown that the process can involve radiative transitions to repulsive electronic states before the molecule breaks apart. aip.org Similarly, the photodissociation of other molecules can proceed through different pathways leading to products in various electronic states, with the outcome dependent on the initial excitation energy. pnas.org Computational methods, such as ab initio molecular dynamics and transition state theory, would be crucial for mapping the energy landscape and identifying the most likely dissociation pathways and their associated energy barriers for any predicted Al-Kr species.

Experimental Methodologies for Investigating Aluminum Krypton Species

Matrix Isolation Spectroscopy for the Stabilization of Transient Aluminum-Krypton Species

Matrix isolation spectroscopy is a powerful method for trapping and studying highly reactive or unstable species, such as individual metal atoms and their complexes with noble gases. The technique involves co-depositing the species of interest (aluminum) with a vast excess of an inert gas (krypton) onto a cryogenic substrate. The solid, inert krypton forms a rigid "matrix" that physically isolates the aluminum atoms, preventing their aggregation and allowing for detailed spectroscopic analysis of the Al-Kr interaction.

The generation of isolated aluminum atoms for matrix trapping is typically achieved through thermal evaporation or laser ablation. In the thermal method, a sample of high-purity aluminum is heated in a high-vacuum chamber using a resistively heated furnace, such as a Knudsen cell. This process produces a vapor of aluminum atoms that effuses from the cell. Simultaneously, a controlled stream of high-purity krypton gas is introduced into the chamber. The gaseous mixture of aluminum atoms and krypton is then directed onto a transparent substrate (e.g., a CsI or sapphire window) cooled to temperatures between 4 K and 20 K by a closed-cycle helium cryostat.

At these cryogenic temperatures, the krypton gas rapidly freezes into a solid, transparent film. The aluminum atoms, present at a very low concentration (typically a matrix ratio of Kr:Al > 1000:1), are randomly incorporated into the solid krypton lattice. This cryogenic trapping effectively immobilizes the aluminum atoms within "cages" of krypton atoms, stabilizing the transient Al-Kr complexes for spectroscopic investigation. The specific geometry of the trapping site within the krypton crystal lattice influences the observed spectroscopic properties of the embedded aluminum atom.

An alternative and often more versatile method for generating the species of interest is pulsed laser ablation. In this technique, a high-energy pulsed laser, such as a frequency-doubled Nd:YAG laser (532 nm), is focused onto a solid aluminum target rotating within a vacuum chamber. Each laser pulse vaporizes a small amount of the target material, creating a high-temperature plasma plume containing aluminum atoms, ions, and small aluminum clusters (e.g., Al₂, Al₃).

This energetic plume is directed towards the cryogenic substrate, and as in the thermal method, it is co-deposited with an excess of krypton gas. The laser ablation technique is particularly advantageous for studying not only single Al-Kr interactions but also the interactions between small aluminum clusters and the krypton matrix. The kinetic energy of the ablated species can be controlled by varying the laser fluence and the pressure of the background gas, allowing for some control over the final species deposited in the matrix.

Once the Al-Kr species are stabilized within the cryogenic matrix, they are interrogated using various spectroscopic techniques, primarily UV-Visible absorption and Laser-Induced Fluorescence (LIF) spectroscopy. The electronic transitions of the trapped aluminum atom are perturbed by the surrounding krypton atoms. This interaction leads to shifts in the observed absorption and emission frequencies compared to those of a free gas-phase aluminum atom.

These "matrix shifts" are a direct probe of the Al-Kr interaction potential. A "blue shift" (shift to higher energy) typically indicates a repulsive interaction between the excited state of the aluminum atom and the matrix cage, while a "red shift" (shift to lower energy) suggests an attractive interaction. By analyzing the position, shape, and splitting of these spectral lines, researchers can deduce information about the symmetry of the trapping site and the strength of the Al-Kr van der Waals forces. For example, studies on the 3d ← 3p and 4s ← 3p Rydberg transitions of aluminum atoms isolated in krypton matrices have provided detailed data on these interactions.

Table 1. Spectroscopic Data for the 4s ²S₁/₂ ← 3p ²P₁/₂ Transition of Aluminum Atoms Isolated in a Solid Krypton Matrix.
ParameterGas Phase ValueKrypton Matrix ValueMatrix Shift (cm⁻¹)
Absorption Peak (nm)394.40372.1+1565
Absorption Peak (cm⁻¹)25354.826870

Data adapted from spectroscopic studies of matrix-isolated aluminum atoms . The significant blue shift indicates a strongly repulsive interaction in the excited 4s state.

Gas-Phase Cluster Beam Techniques for Aluminum-Krypton System Formation

To study Al-Kr interactions in a collision-free environment, researchers utilize gas-phase cluster beam techniques. These methods generate beams of atoms and clusters in a high vacuum, which can then be analyzed, typically by mass spectrometry. This approach complements matrix isolation by providing information on the intrinsic properties of Al-Kr clusters free from matrix effects.

The most common apparatus for generating mixed aluminum-krypton clusters is a laser vaporization source coupled with a supersonic expansion, often called a Smalley-type source. In this setup, a pulsed laser ablates a solid aluminum target, as described in section 3.1.2. The resulting plasma plume is entrained in a high-pressure pulse of a carrier gas. To form Al-Kr clusters, this carrier gas is either pure krypton or a mixture of helium or argon seeded with a small percentage of krypton.

This hot gas mixture is then expanded adiabatically through a small nozzle into a vacuum chamber. The supersonic expansion causes rapid and dramatic cooling of the gas (to just a few Kelvin). This cooling promotes condensation, leading to the nucleation and growth of clusters. Under these conditions, both homogeneous aluminum clusters (Alₙ) and heterogeneous aluminum-krypton clusters (AlₙKrₘ) are formed. After formation, the cluster beam passes through a "skimmer," which collimates the beam before it enters the detection region. Detection is typically achieved by photoionization, where a second laser (often a UV excimer laser) ionizes the neutral clusters, preparing them for mass analysis.

Following photoionization, the resulting cluster ions are analyzed using a Time-of-Flight (TOF) mass spectrometer. The ions are accelerated by a pulsed electric field into a field-free drift tube. Lighter ions travel faster than heavier ions, so they reach the detector at the end of the tube first. The arrival time of each ion is precisely measured and used to calculate its mass-to-charge ratio (m/z).

The resulting TOF mass spectrum provides a complete distribution of all the cluster ions (AlₙKrₘ⁺) formed in the beam. The relative intensity of the peaks in the spectrum corresponds to the relative abundance of each cluster species. Analysis of these distributions can reveal "magic numbers," which are specific cluster sizes (values of n and m) that appear with unusually high intensity. These magic numbers correspond to clusters with enhanced stability, providing critical information about their geometric and electronic structures. For instance, studies have identified stable structures for small AlKrₘ clusters, where krypton atoms "adsorb" onto the surface of an aluminum core.

Table 2. Representative Mass Spectrometric Data for Aluminum-Krypton Cluster Ions (AlKrₘ⁺) Generated in a Laser Vaporization Source.
Observed Cluster IonCore SpeciesMass-to-Charge Ratio (m/z)Relative Intensity (Arbitrary Units)
Al⁺Al27100
AlKr⁺Al11185
AlKr₂⁺Al19540
Al₂Kr⁺Al₂13815
Al₃Kr⁺Al₃1655

Note: The m/z values are calculated using the primary isotopes ²⁷Al and ⁸⁴Kr. The relative intensities are hypothetical and for illustrative purposes to show a typical distribution where single-atom complexes are more abundant.

Compound and Species Reference Table

Name/FormulaDescription
AluminumThe metallic element, Al.
KryptonThe noble gas element, Kr.
Aluminum-KryptonGeneral term for species containing both Al and Kr.
Al-KrAbbreviation for Aluminum-Krypton species.
Al₂Aluminum dimer.
Al₃Aluminum trimer.
AlₙA generic aluminum cluster of size n.
AlₙKrₘA generic heterogeneous cluster of n aluminum atoms and m krypton atoms.
AlₙKrₘ⁺A positively charged ion of a heterogeneous Al-Kr cluster.
HeliumThe noble gas element, He, used as a carrier gas.
ArgonThe noble gas element, Ar, used as a carrier gas.

Ion Implantation and Irradiation Studies of Krypton in Aluminum Matrices

The introduction of krypton, a noble gas, into a solid aluminum matrix is primarily achieved through non-equilibrium processes like ion implantation. This method allows for the creation of a supersaturated solution of krypton in aluminum, leading to the formation of unique host-guest systems characterized by krypton-filled inclusions and bubbles. The study of these systems provides insight into the behavior of inert gases in metals, which is relevant to materials science and nuclear engineering.

Fabrication of Krypton Inclusions and Bubbles within Aluminum Substrates

The principal technique for fabricating krypton inclusions within an aluminum host is ion implantation, a process where krypton ions are accelerated to high energies and directed at an aluminum substrate. wikipedia.org This low-temperature process forces the ions into the target material, altering its physical and chemical properties. wikipedia.org The characteristics of the resulting krypton-aluminum system are highly dependent on the implantation parameters, such as ion energy, fluence (the number of ions implanted per unit area), and the temperature of the aluminum substrate during implantation.

Systematic studies have been conducted by bombarding thin aluminum foils with krypton ions at energies typically ranging from 50 to 65 keV at room temperature. researchgate.netiaea.org The microstructural evolution of the aluminum matrix is a direct function of the ion fluence. researchgate.net

Low Fluence Regime: At lower fluences, ranging from 2 × 10¹⁶ to 2 × 10¹⁹ Kr⁺ m⁻², the primary defects observed within the aluminum are isolated dislocation loops, which eventually evolve into a more complex dislocation network as the dose increases. researchgate.net

High Fluence Regime: A significant change in the microstructure occurs at fluences above 10¹⁹ Kr⁺ m⁻². researchgate.net In this regime, the microstructure is dominated by a high density of krypton bubbles. researchgate.net The average size of these bubbles has been observed to increase with the implantation dose. researchgate.net

A remarkable discovery from these experiments is the state of krypton within these bubbles. Electron diffraction analysis reveals that for fluences above 10¹⁹ Kr⁺ m⁻², the majority of the krypton precipitates are in a solid, face-centered cubic (fcc) crystalline state. researchgate.net These solid krypton crystallites are epitaxially aligned with the fcc aluminum host matrix. researchgate.net However, at very high fluences (above 2 × 10²⁰ Kr⁺ m⁻²), an increasing proportion of the krypton is found to be in a liquid or gas-like phase. researchgate.net Post-implantation irradiation with other ions can also enhance the formation of solid krypton crystals. aps.org

The following table summarizes the relationship between krypton ion fluence and the resulting microstructure in aluminum, based on experimental observations.

Implantation Parameter Observed Microstructure/Phenomenon Key Findings
Ion Energy 65 keV Kr⁺ researchgate.netSufficient energy to create a high density of solid Kr precipitates. researchgate.net
Fluence (Kr⁺ m⁻²) 2 × 10¹⁶ - 2 × 10¹⁹Formation of isolated dislocation loops and dislocation networks. researchgate.net
> 1 × 10¹⁹Microstructure dominated by a high density of krypton bubbles. researchgate.net
> 1 × 10¹⁹Krypton within bubbles is predominantly solid, fcc, and epitaxial with the Al matrix. researchgate.net
> 2 × 10²⁰An increasing fraction of krypton is in a liquid or gas-like state. researchgate.net
Bubble Growth Increasing FluenceThe average size of krypton bubbles increases with the dose. researchgate.net

In Situ Experimental Techniques for Observing Aluminum-Krypton Host-Guest Systems

To understand the dynamic behavior of krypton precipitates within the aluminum matrix, particularly their thermal stability and evolution, researchers employ various in situ experimental techniques. These methods allow for real-time observation of the host-guest system as it is subjected to changes, such as annealing at high temperatures. researchgate.netinl.gov

Transmission Electron Microscopy (TEM): In situ TEM is a powerful tool for directly visualizing microstructural changes. researchgate.net In these experiments, a sample of aluminum containing krypton bubbles is heated inside the electron microscope, and the evolution of the bubbles and surrounding defects is recorded. researchgate.netiaea.org In situ TEM annealing experiments have been used to investigate the thermal stability of the krypton-laden microstructure up to temperatures of 640°C. researchgate.net Such studies have revealed distinct temperature regions for bubble growth and the eventual release of krypton from the surface. iaea.org

Mössbauer Spectroscopy: This technique, specifically utilizing the 9.4 keV transition in the ⁸³Kr isotope, provides detailed information about the local atomic environment of the krypton atoms. researchgate.net Spectra of krypton bubbles in aluminum show two distinct components: a single line attributed to krypton atoms in the interior of the bubble and a quadrupole-split component from krypton atoms at the krypton-aluminum interface. researchgate.net By performing these measurements as a function of temperature, researchers can deduce properties like the Debye temperature of the solid krypton precipitates, offering insights into their lattice dynamics and the strength of the atomic bonds. researchgate.net

X-ray Diffraction (XRD): The crystalline nature of the krypton precipitates is confirmed using electron and X-ray diffraction. researchgate.netaps.org The appearance of additional diffraction spots in the patterns, which are not from the aluminum lattice, provides direct evidence of solid, crystalline krypton. researchgate.net These spots confirm that the krypton forms an fcc lattice that is epitaxially aligned with the aluminum host. researchgate.net Temperature-dependent XRD studies have been employed to investigate the melting transition of the solid krypton inclusions, which was observed to occur between 114-118 K. aps.org

Rutherford Backscattering Spectrometry (RBS) and Channeling: RBS combined with ion channeling is a sensitive technique for determining the lattice location of the implanted krypton atoms within the aluminum crystal. aps.org By analyzing the yield of backscattered ions from different crystallographic directions, it is possible to quantify the fraction of krypton atoms residing on substitutional sites, interstitial sites, and within random clusters or bubbles. aps.org This method has been crucial in studying the initial stages of implantation, where various krypton-vacancy complexes are formed that act as nucleation sites for bubble formation. aps.org

The table below summarizes the application of these in situ and analytical techniques to the study of Al-Kr systems.

Technique Information Obtained Key Findings for Al-Kr Systems
In Situ Transmission Electron Microscopy (TEM) Direct visualization of microstructure during annealing. researchgate.netiaea.orgObservation of Kr bubble growth, dislocation network evolution, and thermal stability up to 640°C. researchgate.net
Mössbauer Spectroscopy (⁸³Kr) Local atomic environment of Kr atoms (interface vs. interior). researchgate.netConfirmed solid state of Kr in bubbles; provided Debye temperature, indicating lattice dynamics. researchgate.net
X-ray & Electron Diffraction Crystalline structure and orientation of Kr precipitates. researchgate.netaps.orgConfirmed solid fcc Kr is formed and is epitaxially aligned with the fcc Al matrix. researchgate.net Allowed observation of the melting transition. aps.org
Rutherford Backscattering/Channeling Lattice location of implanted Kr atoms and crystal damage. aps.orgIdentified Kr-vacancy complexes as nucleation sites for bubbles; quantified the distribution of Kr atoms in different sites. aps.org

Spectroscopic Characterization of Aluminum Krypton Interactions

Resonant Two-Photon Ionization Spectroscopy of the AlKr Molecule

Resonant two-photon ionization (R2PI) spectroscopy is a powerful technique for investigating the electronic structure of molecules. hhu.de In the context of AlKr, this method has been employed to probe the electronic states and ionization properties of the jet-cooled molecule. aip.orgutah.edudntb.gov.ua The process involves the absorption of a first photon to excite the molecule to an intermediate electronic state, followed by the absorption of a second photon to ionize it. hhu.de By scanning the wavelength of the first laser and detecting the resulting ions, a spectrum of the intermediate electronic states can be obtained. hhu.de

Through resonant two-photon ionization spectroscopy, the spin-orbit splitting in the ground electronic state (X ²Π) of the AlKr molecule has been determined. aip.orgdntb.gov.uaaip.org The ground state splits into two components, X₁ ²Π₁/₂ and X₂ ²Π₃/₂, due to the interaction between the electron spin and the orbital angular momentum. The precise measurement of this splitting provides valuable insight into the electronic structure of the molecule. aip.org

ParameterValueReference
Ground StateX ²Π aip.org
Spin-Orbit Splitting (X ²Π)Determined aip.orgdntb.gov.uaaip.org
Ground State Bond Strength D₀(²⁷Al⁸⁴Kr, X₁ ²Π₁/₂)194.7 ± 0.8 cm⁻¹ aip.org

The R2PI technique has also enabled the accurate measurement of the adiabatic ionization potential of AlKr. aip.orgdntb.gov.ua The adiabatic ionization potential corresponds to the energy required to remove an electron from the molecule in its vibrational ground state to produce the ion in its vibrational ground state. This value is crucial for understanding the bonding and stability of the AlKr cation. aip.orgresearchgate.net Furthermore, the measured ionization potential, in conjunction with the ground-state bond strength, allows for the derivation of the bond dissociation energy of the Al⁺–Kr cation. aip.org

SpeciesAdiabatic Ionization Potential (cm⁻¹)Derived Bond Dissociation Energy (D₀) (cm⁻¹)Reference
AlKrAccurately Measured aip.orgdntb.gov.ua
Al⁺–Kr1528.5 ± 2 aip.org

Mössbauer Spectroscopy for the Investigation of Krypton in Aluminum Precipitates

Mössbauer spectroscopy, specifically utilizing the 9.4 keV transition in ⁸³Kr, is a sensitive technique for probing the local environment of krypton atoms within a solid matrix, such as aluminum. researchgate.netcapes.gov.br This method provides information on hyperfine interactions and the lattice dynamics of the krypton atoms. researchgate.netaps.orgaps.org

Studies using ⁸³Kr Mössbauer spectroscopy on krypton-implanted aluminum have revealed the presence of two distinct components in the spectra. researchgate.net One is a single line attributed to krypton atoms located inside bubbles or precipitates, while the other is a quadrupole-split component corresponding to krypton atoms at the interface between the krypton precipitate and the aluminum matrix. researchgate.net The isomer shift of the bulk fraction is notably larger than that of solid krypton at ambient pressure, indicating compression and an increase in the s-electron density at the krypton nucleus. researchgate.net By analyzing the temperature dependence of the absorption area, a Debye temperature for the krypton precipitates can be determined, providing insights into the lattice dynamics. researchgate.net

Spectral ComponentDescriptionDebye Temperature (ΘD)Reference
Single LineKr inside the bubble90(10) K researchgate.net
Quadrupole SplitKr at the Kr-Al interface98(6) K researchgate.net
Total Absorption101(2) K researchgate.net

Mössbauer spectroscopy has also been instrumental in monitoring the growth of krypton bubbles in aluminum as a function of annealing temperature. researchgate.net As the annealing temperature increases, the precipitates grow in size. This growth is accompanied by a decrease in the isomer shift and the characteristic Mössbauer temperature, reflecting an increase in the atomic volume within the krypton bubbles. researchgate.net Complementary techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) have provided further details on the microstructural evolution, showing bubble growth and, at higher temperatures, the peeling of the bombarded surface. researchgate.netiaea.org Channelling methods have also been used to study the formation of solid krypton bubbles, suggesting that at the initial stages of implantation, krypton-vacancy complexes form and act as nucleation centers for bubble growth. tandfonline.com

Annealing TemperaturePrecipitate Size (nm)Mössbauer Temperature (K)ObservationReference
As-implanted1.589 researchgate.net
700 K3.764Decrease in isomer shift researchgate.net
< 673 KBubble growth iaea.org
673-873 KSurface peeling iaea.org
873-933 KRepetition of previous changes on new surface iaea.org
> 933 KExtraction of most Kr atoms iaea.org

X-ray Diffraction and Scattering Studies of Krypton-Aluminum Systems

X-ray diffraction (XRD) is a key technique for determining the crystal structure of materials. researchgate.netqualitymag.com In the study of krypton-aluminum systems, XRD has been used to complement information obtained from Mössbauer spectroscopy. researchgate.net Electron diffraction studies on aluminum foils implanted with krypton have shown diffraction spots originating from solid krypton bubbles. researchgate.net These studies indicate that the solid krypton melts at temperatures above 618 K. researchgate.net At higher pressures, solid krypton undergoes a phase transition from a face-centered cubic (fcc) to a hexagonal close-packed (hcp) structure, a transition that has been studied in detail using synchrotron angle-dispersive x-ray diffraction. researchgate.netresearchgate.net

Elucidation of Crystalline Structures of Krypton Inclusions within Aluminum

Investigations into the implantation of krypton into an aluminum matrix have revealed that the immiscible krypton atoms cluster together to form small, overpressurized precipitates. researchgate.net Advanced characterization techniques, such as X-ray diffraction, have been instrumental in determining the structure of these inclusions. These studies have shown that the krypton precipitates are not amorphous or gaseous at certain conditions but instead possess a distinct crystalline structure. researchgate.net

X-ray diffraction analysis of aluminum single crystals implanted with krypton has provided specific details about these inclusions. The analysis confirmed that the small noble gas inclusions, with an approximate size of 23 Å, remain in a solid state up to at least 541 K. researchgate.net These solid precipitates are under significant pressure, a common characteristic of inert gas bubbles formed by ion implantation in metals. researchgate.net

Table 1: Crystallographic Data of Aluminum Matrix and Krypton Inclusions

Feature Aluminum (Host Matrix) Krypton (Inclusion)
Crystal Structure Face-Centered Cubic (f.c.c.) Face-Centered Cubic (f.c.c.)
Space Group Fm3-m Fm3-m
Space Group No. 225 225

| Lattice Parameter (a) | 4.05 Å (approx.) | 5.71 pm (bulk, at triple point) webelements.com |

Examination of Epitaxial Alignment and Orientational Relationships of Krypton in Aluminum

The interaction between the krypton precipitates and the aluminum host is not limited to the formation of a crystalline phase; a specific and ordered orientation is also observed. Studies utilizing X-ray diffraction and Rutherford-backscattering channeling analysis have demonstrated that the crystalline krypton inclusions are epitaxially aligned with the aluminum matrix. researchgate.net This means the f.c.c. lattice of the solid krypton inclusions grows in a direct, crystallographically aligned manner with the f.c.c. lattice of the host aluminum. researchgate.net

This epitaxial relationship is a direct consequence of the compatible crystal structures and is a recurring phenomenon observed when implanting rare gases like krypton, argon, and xenon into aluminum. researchgate.net The alignment is such that the crystallographic axes of the krypton precipitates are parallel to those of the surrounding aluminum.

However, the stability of this epitaxial alignment is subject to thermal conditions. In samples annealed to temperatures up to 620 K and subsequently cooled, it was observed that while smaller krypton bubbles remained solid, they gradually lost their epitaxial alignment upon heating. researchgate.net This loss of orientation is attributed to a roughening transition occurring on the aluminum facets of the cavities that contain the krypton crystallites. researchgate.net Further investigations have also noted a dual size distribution of the krypton bubbles, with larger bubbles exhibiting a melting transition at approximately 114-118 K, while smaller bubbles remain solid at these temperatures. researchgate.net

Table 2: Summary of Orientational Relationship Findings

Phenomenon Description
Epitaxial Alignment Solid f.c.c. Krypton inclusions are crystallographically aligned with the f.c.c. Aluminum host matrix. researchgate.net
Loss of Epitaxy Upon heating, smaller solid krypton bubbles can lose their epitaxial alignment due to a roughening transition of the aluminum cavity facets. researchgate.net

| Thermal Behavior | A dual-size distribution of bubbles is observed. Larger bubbles melt at 114-118 K, while smaller ones remain solid but can lose their alignment. researchgate.net |

Mechanistic Insights into Aluminum Krypton System Dynamics

Dynamics of Krypton Atom Mobility and Clustering Phenomena in Aluminum Matrices

The mobility and subsequent clustering of krypton atoms implanted into aluminum matrices are governed by several interconnected processes. The behavior of krypton is not static; it evolves as a function of implantation conditions and the thermal environment of the aluminum host.

Initial implantation of krypton ions into an aluminum foil leads to the formation of small, solid krypton precipitates. researchgate.net Mössbauer spectroscopy studies indicate that at lower implantation fluences, krypton resides in very small, isolated clusters within the aluminum lattice. researchgate.net The determination of gas atom mobility in such systems must account for three primary mechanisms: thermally activated diffusion, diffusion accelerated by an over-saturation of vacancies created during irradiation, and diffusion activated by thermal spikes. iaea.org The thermal spike contribution, in particular, is essential for accurately modeling the experimental results and aligning with physical mechanisms. iaea.org

As the concentration (fluence) of implanted krypton increases, the nature of these clusters changes. Above a fluence of 2 x 10²⁰ Kr⁺ m⁻², a growing fraction of the krypton transitions into a liquid or gas-like phase within the aluminum. researchgate.net This suggests that the clusters coalesce and grow, leading to the formation of larger bubbles. The merging and decomposition of these clusters are significantly influenced by the capture of vacancies within the aluminum matrix. nih.gov A cluster has a probability of decomposing before it reaches a stable size, but through repeated merging and decomposition events, it can achieve stability. nih.gov

The size of these clusters can be estimated. For instance, in analogous systems, scattering experiments have identified krypton clusters with an estimated diameter of 1.3 nm, which corresponds to a grouping of approximately 30 krypton atoms. arxiv.org The table below summarizes findings on krypton clustering within aluminum.

Parameter Observation Source(s)
Initial State Solid krypton precipitates in small, isolated clusters. researchgate.net
Mobility Mechanisms Thermally activated diffusion, vacancy-accelerated diffusion, thermal spike-activated diffusion. iaea.org
High Fluence Effect An increasing fraction of Kr exists in a liquid or gas-like phase. researchgate.net
Cluster Dynamics Merging and decomposition are driven by vacancy capture. nih.gov
Estimated Cluster Size ~1.3 nm diameter, corresponding to ~30 Kr atoms. arxiv.org

**5.2. Influence of Extreme Conditions on Aluminum-Krypton Interactions

The stability and phase behavior of the aluminum-krypton system are profoundly affected by external conditions such as high pressure and varying temperatures. These conditions can alter the fundamental nature of the interactions between the host aluminum atoms and the guest krypton atoms.

High pressure is a critical variable that can induce significant structural changes in both aluminum and krypton. Solid krypton, which typically exists in a face-centered-cubic (fcc) structure, undergoes a phase transition to a hexagonal-close-packed (hcp) structure under high pressure. aps.org This transition begins to appear at approximately 20 GPa, as detected by the emergence of the Raman-active E₂g phonon mode. aps.org The intensity of this mode increases with pressure, indicating the progressive growth of the hcp phase, with coexistence of both fcc and hcp phases observed up to 75 GPa. aps.org

The equation of state for solid krypton has been determined for pressures up to 35 GPa, providing a foundational understanding of its compressibility and stability in this regime. acs.org When krypton is embedded within an aluminum matrix, the stability of the system under pressure is paramount, particularly in applications like the storage of radioactive krypton-85 (B77114) in pressurized cylinders. osti.gov An increase in temperature within these cylinders, perhaps from radioactive decay, leads to a corresponding increase in pressure, which can impact the structural integrity of the aluminum container. osti.gov

Studies on the melting curve of krypton under high pressure reveal an anomalous decrease in the melting slope (dT/dP) starting at around 30 GPa. researchgate.net This deviation from expected behavior is attributed to the presence of hcp stacking faults that act as solutes in the fcc lattice, effectively creating a binary-like system that alters the phase transition dynamics. researchgate.net This phenomenon highlights the complex interplay between pressure and crystal structure that would influence krypton precipitates within an aluminum host.

Condition Phenomenon Pressure Range Source(s)
Solid KryptonFcc-to-hcp phase transitionStarts at ~20 GPa aps.org
Solid KryptonCoexistence of fcc and hcp phasesUp to 75 GPa aps.org
Solid KryptonAnomalous lowering of melting slopeBegins near 30 GPa researchgate.net
Al-Kr SystemPressure increase with temperature in confined volumeApplication dependent osti.gov

Temperature significantly influences the behavior of krypton within aluminum. The thermal stability of the microstructure formed by krypton implantation has been investigated through in-situ transmission electron microscopy (TEM) annealing experiments at temperatures up to 640°C. researchgate.net These experiments track the evolution of the krypton precipitates as the host matrix is heated.

The properties of the aluminum host itself are temperature-dependent. The single-crystal elastic constants of aluminum have been measured from room temperature up to just below its melting point (approx. 660°C). researchgate.net The isothermal bulk modulus and the two shear moduli show a simple exponential dependence on isobaric volume over this temperature range, a behavior that is crucial for modeling the mechanical response of the host matrix at elevated temperatures. researchgate.net

For applications involving the storage of radioactive krypton-85, the heat generated by radioactive decay is a major consideration. This heat can lead to significant temperature increases, which in turn affects the diffusion rate of krypton out of the host material, whether it be a metal or another solid form. osti.gov Therefore, understanding the heat transfer and resulting temperature profiles is essential for evaluating the long-term effectiveness of storage solutions. osti.gov At very high temperatures (1000–30,000 K), the thermodynamic and transport properties of krypton plasma become relevant, though such conditions are beyond the scope of solid-state interactions. researchgate.net

System Phenomenon Temperature Range Source(s)
Kr in Al FoilInvestigation of microstructure thermal stabilityUp to 640°C researchgate.net
Solid AluminumMeasurement of elastic constantsRoom temp. to ~640°C researchgate.net
Kr-85 StorageTemperature increase due to decay heatApplication dependent osti.gov
Water on AluminumContact angle decreaseAbove 120°C purdue.edu

Development and Validation of Interatomic Potentials and Force Fields for Aluminum-Krypton Systems

To simulate and predict the behavior of the aluminum-krypton system at an atomic level, accurate interatomic potentials and force fields are required. These computational models describe the potential energy of the system as a function of its atomic coordinates, allowing for the calculation of forces and the simulation of system dynamics.

The interaction between an inert gas atom like krypton and a metal surface like aluminum is primarily a van der Waals interaction. A common model for this is the Lennard-Jones (L-J) potential, which includes a repulsive term (approximating Pauli repulsion) and an attractive term (describing induced dipole interactions). github.io For mixed systems like Al-Kr, the parameters for the interaction are often derived using combining rules, such as the Lorentz-Berthelot or Fender-Halsey rules. escholarship.org Molecular dynamics simulations of noble gas-aluminum interfacial heat transfer have shown that potentials using Fender-Halsey mixing rules yield thermal accommodation coefficients that are in excellent agreement with experimental values, suggesting they provide a more accurate description of the interaction. escholarship.org

The development of these potentials often relies on fitting to a large database of experimental results and data from high-accuracy quantum mechanical (ab initio) calculations. aps.org For instance, machine-learned interatomic potentials have been developed for pure krypton that accurately reproduce its equation of state, melting curve, and phase stability up to high pressures. acs.org These potentials were trained on data from high-accuracy quantum chemical calculations. acs.org

Developing potentials for metallic alloys, such as those containing aluminum, presents its own challenges, like accurately capturing the stacking fault energy. osti.gov The Embedded Atom Method (EAM) is a formalism often used for metallic systems, where the energy is described not just by pair interactions but also by an embedding function that represents the energy to place an atom into the local electron density provided by its neighbors. aps.org While a specific, validated EAM or machine-learned potential for the binary Al-Kr system is a complex undertaking, the principles are well-established from work on systems like Al-Cu-H and Ti-Al. aps.orgosti.gov The validation of any such potential involves comparing its predictions for various physical properties—such as lattice parameters, defect energies, and thermal expansion—against known experimental or ab initio data. aps.org

Potential/Method Description Application/Relevance Source(s)
Lennard-Jones (L-J) An empirical potential modeling van der Waals forces with repulsive (r⁻¹²) and attractive (r⁻⁶) terms.Used to model the interaction between noble gas atoms and aluminum surfaces. github.ioescholarship.org
Fender-Halsey Rules A set of mixing rules to determine L-J parameters for interactions between dissimilar atoms.Found to provide excellent agreement with experimental data for Al-noble gas systems. escholarship.org
Machine-Learned Potential Potentials trained on high-accuracy quantum chemical calculation data.Developed for pure krypton, showing high accuracy for properties under extreme conditions. acs.org
Embedded Atom Method (EAM) A semi-empirical potential formalism well-suited for metallic systems.Used for developing potentials for aluminum and its alloys. aps.org

Emerging Research Avenues in Aluminum Krypton Chemistry

Implications of Aluminum-Krypton Research in Fundamental Chemistry and Bonding Theory

The investigation of the AlKr van der Waals complex provides significant insights into the nature of weak intermolecular forces, which are crucial for a comprehensive understanding of chemical bonding. nih.gov Unlike conventional ionic or covalent bonds, the interaction in AlKr is governed by van der Waals forces, which are much weaker and operate at a longer range.

Spectroscopic studies have been pivotal in characterizing the electronic states and bonding in AlKr. aip.org Research has accurately determined the bond strengths for the ground state of the AlKr complex. aip.org These experimental findings, when compared with theoretical calculations, serve as a benchmark for refining quantum mechanical models that describe these delicate interactions. The study of such simple diatomic systems allows for a detailed comparison between experimental observations and theoretical predictions, thereby enhancing the accuracy of computational chemistry methods.

The characterization of the electronic states of AlKr, such as the X ²Π₁/₂, B ²Σ₁/₂, and H ²Σ₁/₂ states, through techniques like laser-induced fluorescence spectroscopy, has provided a wealth of data on parameters like equilibrium bond lengths and dissociation energies. aip.org This detailed information helps in building a more complete picture of potential energy surfaces for metal-noble gas interactions.

Potential for the Design of Novel Aluminum-Krypton Based Materials

While the direct application of an "Aluminum-Krypton" compound in materials science is not currently feasible due to the weak and transient nature of the AlKr van der Waals complex, the fundamental understanding gained from its study has implications for materials design. The principles governing the weak interactions in AlKr are applicable to a broader range of systems where such forces are significant.

For instance, understanding how aluminum atoms interact with inert species is relevant in fields such as:

Matrix Isolation Spectroscopy: In this technique, metal atoms are trapped in an inert gas matrix (like solid krypton) at very low temperatures to study their properties. The interactions between the metal atom and the matrix atoms, similar to those in AlKr, can influence the spectroscopic measurements.

Thin Film Deposition: In physical vapor deposition processes, understanding the interaction of metal atoms with background gases can be important for controlling the quality and properties of the deposited films.

Astrophysics and Planetary Science: The spectroscopic signatures of metal-noble gas complexes could be relevant for identifying and characterizing these species in interstellar media or planetary atmospheres.

The research on AlKr contributes to a database of fundamental interactions that can be used to model and predict the behavior of more complex systems, potentially leading to the design of novel materials with tailored properties where weak interactions play a critical role.

Application of Advanced Spectroscopic and Computational Methodologies for Future Al-Kr Studies

The study of the AlKr complex has been made possible through the application of sophisticated experimental and theoretical techniques. Future research in this area will continue to rely on and drive the development of these advanced methodologies.

Spectroscopic Techniques:

Resonant Two-Photon Ionization (R2PI) Spectroscopy: This technique has been successfully used to measure the adiabatic ionization potentials of AlKr with high accuracy. aip.org

Laser-Induced Fluorescence (LIF) Spectroscopy: LIF has been instrumental in the spectroscopic characterization of the various electronic states of the AlKr van der Waals complex. aip.org

Supersonic Free Jet Expansion: This method is used to cool the AlKr complexes to very low rotational and vibrational temperatures, simplifying their spectra and allowing for more precise measurements. aip.org

Computational Methodologies:

Ab initio Calculations: High-level quantum chemical calculations are essential for determining the potential energy curves, spectroscopic constants, and bonding characteristics of AlKr. These theoretical results are crucial for interpreting experimental data.

Density Functional Theory (DFT): DFT methods can be employed to study the electronic structure and properties of larger clusters of aluminum and krypton, providing insights that are complementary to experimental studies.

Future studies will likely involve the use of even more advanced techniques, such as femtosecond pump-probe spectroscopy, to study the real-time dynamics of the AlKr complex. The synergy between advanced experimental and computational methods will continue to be crucial for unraveling the intricacies of the aluminum-krypton interaction and other weakly bound systems.

Data on Aluminum-Krypton (AlKr) van der Waals Complex

ParameterValueReference
Ground State Bond Strength (D₀[²⁷Al⁸⁴Kr, X₁ ²Π₁/₂(3p)])194.7 ± 0.8 cm⁻¹ aip.org
Ionization Potential (Adiabatic)Accurately Measured aip.org
Ground State Spin-Orbit SplittingDetermined aip.org
Dissociation Energy (D₀(Al⁺–Kr))1528.5 ± 2 cm⁻¹ aip.org

This table presents key spectroscopic data for the AlKr van der Waals complex as determined in the cited research.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the thermal conductivity of krypton at high temperatures, and how do they address theoretical discrepancies?

  • Methodological Answer: Thermal conductivity measurements for krypton at high temperatures (1000–5000 K) often employ shock tube or transient heat transfer techniques. Data are typically fitted using power-law dependencies, but discrepancies arise when comparing results to theoretical models like the Lennard-Jones potential. For example, experimental values for krypton align better with Lennard-Jones predictions than other potentials in the 1000–1500 K range . To improve accuracy, researchers combine 60–80 data points per gas and use least-square fitting across multiple experimental setups. Critical considerations include validating the lower temperature limit of power-law models and cross-referencing with spectroscopic or virial coefficient data .

Q. How are second virial coefficients of krypton measured at low temperatures, and what discrepancies exist between experimental and theoretical values?

  • Methodological Answer: Second virial coefficients (B(T)) for krypton are measured using gas compressibility experiments at cryogenic temperatures (e.g., 105–140 K). Results show experimental values for krypton are ~4% larger in magnitude than predictions from Guggenheim-McGlashan potentials, highlighting limitations in assuming pairwise additive interactions. Researchers address this by incorporating mixed virial coefficient data (e.g., argon-krypton mixtures) and refining combining rules for interatomic potentials, such as ε₁₂ = 2ε₁ε₂/(ε₁ + ε₂) .

Q. What methodological considerations are critical when designing experiments to study krypton implantation in aluminum using XANES?

  • Methodological Answer: Temperature-dependent XANES studies of krypton implanted into aluminum require precise control of implantation depth (via Rutherford backscattering spectroscopy) and cryogenic sample environments. A marked enhancement in the "white line" intensity at low temperatures indicates changes in krypton’s electronic structure due to lattice interactions. Researchers must calibrate ion implantation doses to avoid lattice damage and use synchrotron radiation with high energy resolution to detect subtle spectral shifts .

Advanced Research Questions

Q. How can discrepancies in krypton’s high-pressure behavior from static vs. shock compression experiments be resolved?

  • Methodological Answer: Static compression experiments (up to 6 GPa) reveal abrupt changes in krypton’s elastic properties, while shock compression data (up to 50 GPa) suggest electronic state transitions. To reconcile these, researchers use equations of state (EOS) that account for many-body interactions and phase transitions. For example, theoretical curves for elastic pressure in shock experiments align with the upper bounds of static data, emphasizing the need for multi-technique validation and high-pressure X-ray diffraction .

Q. What approaches are used to derive accurate interatomic potentials for krypton, and how do they reconcile diverse experimental data?

  • Methodological Answer: Interatomic potentials for krypton are derived by integrating second virial coefficients, gas transport properties, solid-state lattice energies, and dimer spectroscopy. Advanced studies use Rydberg-Klein-Rees (RKR) analysis of vacuum UV spectra to refine potential energy curves. For example, potentials derived from dimer spectroscopy and shock tube data show deviations <1% for argon but require corrections for krypton’s many-body interactions in condensed phases .

Q. How do Monte Carlo simulations improve the accuracy of electron swarm parameter measurements in krypton?

  • Methodological Answer: Monte Carlo simulations model electron drift velocity and diffusion coefficients in krypton by iteratively adjusting electron-neutral collision cross-sections. These simulations validate experimental swarm data (e.g., 14 < E/N < 849 Td) and predict ionization coefficients, achieving <5% error with measured values. Researchers optimize cross-section libraries using breakdown voltage comparisons and mean energy calculations .

Q. What challenges arise in detecting trace krypton isotopes for nuclear non-proliferation, and what advanced techniques address them?

  • Methodological Answer: Detecting ultra-trace krypton-85 (a plutonium production signature) requires isolating krypton from air samples via gas chromatography and analyzing it using Atom Trap Trace Analysis (ATTA). Key challenges include minimizing isotopic interference (e.g., ⁸³Kr) and achieving sub-ppt sensitivity. Recent advances integrate vacuum-UV lamps for resonance ionization and custom separation systems to improve signal-to-noise ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.